molecular formula C15H18N4O B11704062 6-methyl-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}pyrimidin-4-ol

6-methyl-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}pyrimidin-4-ol

Cat. No.: B11704062
M. Wt: 270.33 g/mol
InChI Key: QYILVWTWKZQMEA-CXUHLZMHSA-N
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Description

6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization and chromatography, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or hydrazines.

Scientific Research Applications

6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form covalent bonds with active sites, inhibiting enzyme activity. Additionally, the aromatic ring may engage in π-π interactions with protein residues, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-3,4-DIHYDRO-2H-PYRIMIDIN-4-ONE: Shares the dihydropyrimidinone core but lacks the hydrazone and aromatic substituents.

    4-ISOPROPYLBENZALDEHYDE: Contains the aromatic ring with an isopropyl group but lacks the dihydropyrimidinone structure.

Uniqueness

6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of a dihydropyrimidinone core with a hydrazone and aromatic substituents. This structure imparts specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

4-methyl-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N4O/c1-10(2)13-6-4-12(5-7-13)9-16-19-15-17-11(3)8-14(20)18-15/h4-10H,1-3H3,(H2,17,18,19,20)/b16-9+

InChI Key

QYILVWTWKZQMEA-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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